molecular formula C27H24ClNO4S B281540 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281540
M. Wt: 494 g/mol
InChI Key: HJVSPNADZQPFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as T0901317, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of compounds known as liver X receptor (LXR) agonists, which have been shown to have a variety of biological effects.

Mechanism of Action

4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide acts as an agonist for the liver X receptor (LXR), a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. Activation of LXR by 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide leads to the upregulation of genes involved in cholesterol metabolism, including ABCA1 and ABCG1. In addition, 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to inhibit the expression of pro-inflammatory genes, such as TNF-alpha and interleukin-6.
Biochemical and Physiological Effects:
4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have a variety of biochemical and physiological effects, including the upregulation of cholesterol efflux pathways and the inhibition of pro-inflammatory cytokine expression. In addition, 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in lab experiments is its well-characterized mechanism of action and pharmacological effects. However, one limitation of using 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is its relatively low potency compared to other LXR agonists, which may require higher concentrations to achieve desired effects.

Future Directions

There are several potential future directions for research on 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, including the development of more potent LXR agonists with improved pharmacological properties. In addition, further studies are needed to determine the efficacy of 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in clinical trials for the treatment of cancer, diabetes, and other diseases. Finally, research is needed to better understand the long-term effects of 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide on lipid metabolism and inflammation.

Synthesis Methods

The synthesis of 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide involves several steps, including the reaction of 4-chloro-2-nitrobenzoyl chloride with 4-ethylphenylsulfonamide, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid to yield 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide.

Scientific Research Applications

4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular disease. This compound has been shown to have anti-tumor effects in several types of cancer, including breast, prostate, and liver cancer. In addition, 4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

properties

Molecular Formula

C27H24ClNO4S

Molecular Weight

494 g/mol

IUPAC Name

4-chloro-N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H24ClNO4S/c1-2-18-7-14-22(15-8-18)34(31,32)29(27(30)19-9-11-20(28)12-10-19)21-13-16-26-24(17-21)23-5-3-4-6-25(23)33-26/h7-17H,2-6H2,1H3

InChI Key

HJVSPNADZQPFKS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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